Technical Guide: Ionization & Physicochemical Profiling of 3-Amino-5-bromo-4-hydroxybenzotrifluoride
Technical Guide: Ionization & Physicochemical Profiling of 3-Amino-5-bromo-4-hydroxybenzotrifluoride
This guide details the ionization behavior, pKa values, and physicochemical properties of 3-Amino-5-bromo-4-hydroxybenzotrifluoride (CAS: 1426290-02-9), a specialized scaffold used in the synthesis of bioactive fluorinated heterocycles and kinase inhibitors.
Executive Summary & Structural Logic
Compound Identity:
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Common Name: 3-Amino-5-bromo-4-hydroxybenzotrifluoride
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Systematic IUPAC Name: 2-Amino-6-bromo-4-(trifluoromethyl)phenol
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CAS Number: 1426290-02-9
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Molecular Formula: C
H BrF NO[1] -
Molecular Weight: 240.02 g/mol [1]
Structural Analysis: This molecule is a tri-substituted phenol. Its ionization behavior is governed by the interplay of three functional groups on the benzene ring:
-
Phenolic Hydroxyl (-OH, C1): The primary acidic center.
-
Amino Group (-NH
, C2): An ortho-positioned weak base. -
Trifluoromethyl (-CF
, C4) & Bromo (-Br, C6): Strong electron-withdrawing groups (EWGs) that significantly modulate the acidity of the phenol and the basicity of the amine.
pKa Values & Ionization Profile
The compound exhibits amphoteric behavior with two distinct ionization constants. Due to the strong electron-withdrawing nature of the -CF
Theoretical & Predicted pKa Values
| Ionization Center | Functional Group Transformation | Predicted pKa | Shift vs. Parent (2-Aminophenol) | Mechanistic Driver |
| pKa | Ar-NH | 2.1 ± 0.3 | The -CF | |
| pKa | Ar-OH | 7.3 ± 0.4 | The -CF |
Microspecies Distribution
Unlike simple amino acids, this molecule does not exist primarily as a zwitterion at physiological pH (7.4).
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pH < 2.0: Predominantly Cationic (Protonated amine, Protonated phenol).
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pH 2.5 – 6.5: Predominantly Neutral (Uncharged amine, Protonated phenol).
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pH > 7.5: Predominantly Anionic (Uncharged amine, Deprotonated phenoxide).
Critical Insight for Assay Development: At physiological pH (7.4), the compound exists as a mixture of neutral (~45%) and anionic (~55%) species. This split population significantly impacts membrane permeability and solubility in biological assays.
Visualization: Ionization Pathway
The following diagram illustrates the stepwise deprotonation pathway and the dominance of specific microspecies across the pH scale.
Physicochemical Implications (LogD & Solubility)
Lipophilicity (LogD) Profile
The partition coefficient (LogP) of the neutral species is estimated at 2.8 – 3.2 , driven by the lipophilic halogen and trifluoromethyl groups. However, the distribution coefficient (LogD) varies with pH:
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pH 2.0 (Stomach): LogD ≈ 0.5 (Highly soluble, cationic).
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pH 7.4 (Blood/Cytosol): LogD ≈ 2.5 (Moderate lipophilicity).
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Implication: The compound has high passive permeability in the small intestine (pH 6-7) where the neutral form dominates.
Solubility Guidelines
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Aqueous Buffer (pH 7.4): Low to Moderate (< 50 µM). The presence of the neutral species limits solubility.
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Formulation Strategy: Use co-solvents (DMSO, PEG400) or cyclodextrins for stock solutions. For analytical standards, maintain pH > 9 (anionic) or pH < 2 (cationic) to ensure complete dissolution.
Experimental Protocols for pKa Determination
To validate these values experimentally, use the following rigorous methodologies.
Method A: UV-Metric Titration (Preferred)
This method is superior for low-solubility compounds as it requires lower concentrations (10–50 µM).
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Preparation: Dissolve 1 mg of compound in 100 µL DMSO. Dilute into a titration vessel containing 20 mL of 0.15 M KCl (ionic strength adjuster).
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Titration Loop: Titrate from pH 1.5 to pH 11.0 using standardized HCl and KOH.
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Detection: Monitor UV absorbance at 3 wavelengths (e.g., 240, 280, 320 nm). The shift in
of the phenoxide (bathochromic shift) and the aniline (hypsochromic shift) allows precise pKa calculation. -
Data Analysis: Deconvolute the absorbance matrix using the Beer-Lambert law for multi-species equilibrium.
Method B: Potentiometric Titration (Sirius T3)
Suitable if solubility > 0.5 mM.
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Solvent System: Perform titrations in varying ratios of Methanol:Water (e.g., 20%, 30%, 40% MeOH).
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Extrapolation: Plot apparent pKa (
) vs. % Methanol. Extrapolate to 0% co-solvent to obtain the aqueous pKa ( ) using the Yasuda-Shedlovsky equation.-
Note: The pKa of the phenol will shift linearly; the amine pKa may show non-linear behavior in high organic content.
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Stability & Handling
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Oxidation Risk: Aminophenols are prone to oxidation to quinonimines, especially at high pH.
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Protocol: Perform all aqueous dissolutions using degassed buffers. Store DMSO stocks at -20°C under argon/nitrogen.
-
-
Light Sensitivity: The brominated core is photosensitive. Protect from ambient light during titrations.
References
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PubChem Compound Summary. (2025). 3-Amino-5-bromo-4-hydroxybenzotrifluoride (CAS 1426290-02-9). National Center for Biotechnology Information. Link
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Sigma-Aldrich. (2025). Product Specification: 3-Amino-5-bromobenzotrifluoride derivatives.[2] Merck KGaA. Link
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J. Phys. Org. Chem. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. (Contextual pKa data for CF3-phenols). Link
- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
